Cas no 530141-45-8 (4-Bromo-2-fluoro-5-iodophenol)

4-Bromo-2-fluoro-5-iodophenol 化学的及び物理的性質
名前と識別子
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- 4-bromo-2-fluoro-5-iodophenol
- 4-Bromo-2-fluoro-5-iodophenol
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- インチ: 1S/C6H3BrFIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
- InChIKey: DNETUGBNNNHJCR-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C(=C1)O)F)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3
4-Bromo-2-fluoro-5-iodophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016765-500mg |
4-Bromo-2-fluoro-5-iodophenol |
530141-45-8 | 97% | 500mg |
$839.45 | 2023-09-01 | |
Alichem | A013016765-1g |
4-Bromo-2-fluoro-5-iodophenol |
530141-45-8 | 97% | 1g |
$1579.40 | 2023-09-01 | |
Alichem | A013016765-250mg |
4-Bromo-2-fluoro-5-iodophenol |
530141-45-8 | 97% | 250mg |
$499.20 | 2023-09-01 |
4-Bromo-2-fluoro-5-iodophenol 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
4-Bromo-2-fluoro-5-iodophenolに関する追加情報
Introduction to 4-Bromo-2-fluoro-5-iodophenol (CAS No. 530141-45-8)
4-Bromo-2-fluoro-5-iodophenol, identified by its CAS number 530141-45-8, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a unique arrangement of bromo, fluoro, and iodo substituents on a phenolic ring, has garnered considerable attention due to its versatile applications in medicinal chemistry and material science. The presence of multiple halogen atoms makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The compound's structure imparts distinct chemical properties that make it particularly useful in various synthetic pathways. The bromo and iodo groups, for instance, are excellent leaving groups in nucleophilic substitution reactions, while the fluoro substituent can influence the electronic properties of the aromatic ring, affecting reactivity and metabolic stability. These characteristics have positioned 4-Bromo-2-fluoro-5-iodophenol as a cornerstone in the synthesis of biologically active compounds.
In recent years, there has been a surge in research focused on developing new methodologies for incorporating halogenated aromatic compounds into drug candidates. The compound's unique structure has made it a focal point in studies aimed at optimizing synthetic routes for pharmaceuticals. For instance, researchers have explored its use in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular frameworks. These reactions often leverage the halogen atoms as anchors for further functionalization, enabling the creation of diverse pharmacophores.
The pharmaceutical industry has been particularly keen on exploring halogenated phenols due to their potential as intermediates in antiviral, anticancer, and anti-inflammatory drugs. The specific arrangement of substituents in 4-Bromo-2-fluoro-5-iodophenol allows for fine-tuning of biological activity by modifying these groups or introducing additional functional moieties. Recent studies have demonstrated its utility in generating derivatives with enhanced binding affinity to target proteins, thereby improving therapeutic efficacy.
One notable application of 4-Bromo-2-fluoro-5-iodophenol has been in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with reduced side effects. The compound's structure provides a scaffold for creating such inhibitors by allowing modifications at multiple positions while retaining the core halogenated aromatic system.
The use of computational methods has also been instrumental in understanding the reactivity and potential applications of 4-Bromo-2-fluoro-5-iodophenol. Molecular modeling studies have helped predict how different substituents might influence the compound's behavior in various reactions, guiding experimental design and optimizing yields. These advancements underscore the importance of integrating computational chemistry with traditional synthetic approaches to accelerate drug discovery processes.
In addition to its pharmaceutical applications, 4-Bromo-2-fluoro-5-iodophenol has shown promise in material science. Its ability to undergo selective functionalization makes it a valuable building block for designing advanced materials with tailored properties. For example, researchers have explored its use in creating conductive polymers and organic semiconductors, where halogenated aromatic units can enhance charge transport properties. Such materials are increasingly relevant in the development of flexible electronics and optoelectronic devices.
The synthesis of 4-Bromo-2-fluoro-5-iodophenol itself is an intriguing challenge that has prompted innovation in synthetic chemistry. Traditional methods often involve multi-step processes that require careful control of reaction conditions to achieve high yields and purity. However, recent advances have led to more efficient synthetic routes, including one-pot reactions and catalytic methods that minimize waste and improve scalability. These developments align with the growing emphasis on green chemistry principles in industrial applications.
The compound's role as a key intermediate has also highlighted the importance of robust analytical techniques for characterizing its properties. High-resolution spectroscopy methods such as NMR spectroscopy and mass spectrometry are essential for confirming structural integrity and purity. Additionally, crystallographic studies have provided insights into its molecular geometry and intermolecular interactions, which are critical for understanding its reactivity and potential applications.
Looking ahead, the continued exploration of 4-Bromo-2-fluoro-5-iodophenol is likely to yield further breakthroughs in both pharmaceuticals and materials science. As our understanding of its properties grows, so too will its utility in developing innovative solutions to complex challenges. The intersection of organic synthesis with computational chemistry promises to unlock new possibilities for this versatile compound, solidifying its place as a cornerstone of modern chemical research.
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